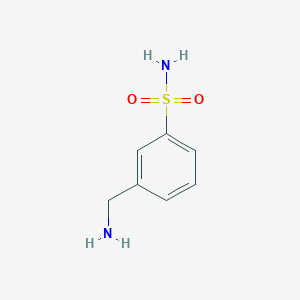

3-(Aminomethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENXADRSCEPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588397 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628298-58-8 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Aminomethyl)benzenesulfonamide synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzenesulfonamide

Introduction

This compound is a key chemical intermediate and structural motif found in various pharmacologically active compounds. Its structure, featuring a primary amine separated from a sulfonamide group by a methylene bridge on a benzene ring, makes it a versatile building block in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore, while the aminomethyl group provides a reactive handle for further molecular elaboration. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the strategic and mechanistic considerations that inform each route. It is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of its synthesis.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnections identify key precursors and suggest the most plausible forward-synthetic strategies.

Two logical disconnections are:

-

C-N Bond Disconnection: Cleavage of the bond between the methylene group and the nitrogen atom suggests a precursor such as 3-(halomethyl)benzenesulfonamide, which can be converted to the target amine via nucleophilic substitution.

-

Functional Group Interconversion (FGI): The aminomethyl group can be derived from the reduction of a nitrile (-CN) or an azide (-N₃) group. This points towards 3-cyanobenzenesulfonamide or 3-(azidomethyl)benzenesulfonamide as key intermediates.

These retrosynthetic pathways form the basis for the two primary synthetic strategies discussed in this guide.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Reduction of 3-Cyanobenzenesulfonamide

This is one of the most common and reliable routes for the synthesis of this compound. It involves the preparation of a stable nitrile intermediate, which is then reduced in the final step to yield the desired primary amine.

Step 1A: Synthesis of 3-Cyanobenzenesulfonyl Chloride

The synthesis typically begins with a suitable aniline derivative. 3-Aminobenzonitrile is the ideal starting material. The process involves a Sandmeyer-type reaction where the amino group is first converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride group.[1]

-

Diazotization: 3-Aminobenzonitrile is treated with a mixture of hydrochloric acid and sodium nitrite at low temperatures (0–5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, catalyzed by cuprous chloride (CuCl). This results in the formation of 3-cyanobenzenesulfonyl chloride.

Step 1B: Ammonolysis to 3-Cyanobenzenesulfonamide

The resulting 3-cyanobenzenesulfonyl chloride is then reacted with ammonia to form the sulfonamide. This is a standard nucleophilic acyl substitution reaction at the sulfur center. The highly reactive sulfonyl chloride is typically added to an excess of aqueous or alcoholic ammonia solution at a controlled temperature to afford 3-cyanobenzenesulfonamide.

Step 1C: Reduction of the Nitrile Group

The final and key step is the reduction of the cyano group to a primary amine. Several methods can be employed, with the choice depending on available equipment, scale, and desired selectivity.

-

Catalytic Hydrogenation: This is often the preferred method for industrial-scale synthesis due to its efficiency and cleaner reaction profile.

-

Reagents and Conditions: The reduction is commonly carried out using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a pressurized hydrogen atmosphere (typically 50 atm).[2] The reaction is usually performed in a solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

-

Causality: The catalyst provides a surface for the adsorption of both hydrogen gas and the nitrile. The step-wise addition of hydrogen across the carbon-nitrogen triple bond leads to the primary amine. The presence of ammonia shifts the equilibrium away from the formation of imine intermediates that can react with the product amine to form secondary amines.

-

-

Metal Hydride Reduction: For laboratory-scale synthesis, strong metal hydride reducing agents are highly effective.

-

Reagents and Conditions: Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation.[3][4] The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether. The nitrile is added to a solution of LiAlH₄, followed by a careful aqueous workup to quench the excess hydride and hydrolyze the aluminum complexes to liberate the amine.[5]

-

Causality: LiAlH₄ is a potent source of hydride ions (H⁻), which are strong nucleophiles. It readily reduces the polar carbon-nitrogen triple bond of the nitrile.[6] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce nitriles unless used in combination with catalysts or under specific conditions.[4]

-

Caption: Synthesis via reduction of 3-cyanobenzenesulfonamide.

Pathway 2: Substitution of 3-(Halomethyl)benzenesulfonamide

This alternative strategy involves forming the aminomethyl group via nucleophilic substitution on a benzylic halide. The key intermediate is a 3-(halomethyl)benzenesulfonamide, most commonly the chloro- or bromo- derivative.

Step 2A: Preparation of the Halomethyl Intermediate

The synthesis of the 3-(chloromethyl)benzenesulfonyl chloride precursor is a critical step. The order of chlorosulfonation and chlorination of the methyl group is important. Typically, it is more advantageous to first perform chlorosulfonation on 3-methylaniline (after protecting the amine) or toluene and then carry out a radical chlorination of the benzylic methyl group.

Step 2B: Formation of the Aminomethyl Group

Once the 3-(halomethyl)benzenesulfonamide is obtained, the primary amine can be introduced using several classic methods.

-

Gabriel Synthesis: This is an excellent method for selectively forming primary amines and avoiding the over-alkylation that can occur with direct ammonolysis.[7][8]

-

Alkylation: 3-(Halomethyl)benzenesulfonamide is reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for H₂N⁻ and displaces the halide via an Sₙ2 reaction.[8][9]

-

Deprotection: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a solvent like ethanol, is commonly employed.[10] This step yields the desired this compound and a phthalhydrazide byproduct, which can often be easily removed by filtration.[7] Acidic or basic hydrolysis can also be used but often requires harsher conditions.[9]

-

-

Azide Method:

-

Substitution: The halide is displaced by reacting the 3-(halomethyl)benzenesulfonamide with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form 3-(azidomethyl)benzenesulfonamide.

-

Reduction: The resulting azide is then reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂/Pd-C) or by using a reducing agent like LiAlH₄. This method is efficient and generally provides clean products.

-

Caption: Gabriel synthesis of this compound.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Nitrile Reduction | Pathway 2: Halide Substitution (Gabriel) |

| Starting Materials | 3-Aminobenzonitrile | 3-Methyl derivatives (e.g., 3-methylaniline) |

| Key Reactions | Diazotization, Sulfonylation, Nitrile Reduction | Halogenation, Nucleophilic Substitution (Sₙ2), Hydrazinolysis |

| Advantages | High yields, well-established reactions, avoids handling benzylic halides directly in later steps. | Excellent selectivity for primary amine, avoids over-alkylation, mild deprotection conditions with hydrazine.[10] |

| Disadvantages | Use of toxic reagents (NaNO₂, SO₂), potentially energetic diazonium intermediate. | Requires synthesis of benzylic halide which can be a lachrymator, phthalhydrazide byproduct removal.[7] |

| Scalability | Generally good, especially with catalytic hydrogenation. | Good, though handling of phthalimide solids can be cumbersome on a very large scale. |

Experimental Protocols

Protocol: Reduction of 3-Cyanobenzenesulfonamide via Catalytic Hydrogenation

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Apparatus Setup: A high-pressure hydrogenation vessel (autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet is required.

-

Charging the Vessel: To the vessel, add 3-cyanobenzenesulfonamide (1.0 eq). Add Raney Nickel (approx. 5-10% by weight) as a slurry in ethanol. Add ethanol (or methanol) as the solvent, followed by concentrated aqueous ammonia (approx. 1.5-2.0 eq).

-

Hydrogenation: Seal the vessel securely. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 atm).

-

Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling the vessel to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 4. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]

- 5. uop.edu.pk [uop.edu.pk]

- 6. organicreactions.org [organicreactions.org]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to 3-(Aminomethyl)benzenesulfonamide: From Discovery to Modern Applications

A Senior Application Scientist's Perspective on a Versatile Pharmacophore

Abstract

3-(Aminomethyl)benzenesulfonamide, a seemingly simple molecule, has emerged as a cornerstone in the edifice of modern medicinal chemistry. This guide provides a comprehensive technical overview of this versatile scaffold, tracing its journey from its foundational synthesis to its current role in the development of sophisticated therapeutic agents. We will delve into its chemical properties, explore detailed synthetic methodologies, and illuminate its mechanism of action in key biological pathways. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a robust framework for leveraging this critical chemical entity in contemporary research and development.

Introduction: The Unassuming Power of a Benzenesulfonamide Scaffold

At its core, this compound is a deceptively straightforward aromatic sulfonamide. Its structure, featuring a benzene ring substituted with a sulfonamide group and an aminomethyl group at the meta position, provides a unique combination of chemical functionalities. This arrangement confers upon the molecule a specific steric and electronic profile that has proven to be highly amenable to chemical modification and has shown a remarkable propensity for interacting with a variety of biological targets.

While not a therapeutic agent in its own right, this compound serves as a critical starting material and a key intermediate in the synthesis of a multitude of pharmacologically active compounds.[1] Its value lies in its ability to be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Researchers in fields as diverse as oncology, neurology, and infectious diseases have utilized this scaffold to design potent and selective inhibitors of various enzymes and receptors.[1]

Discovery and Historical Context: A Foundation for Innovation

The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature, suggesting its initial creation was likely as a chemical intermediate rather than a compound of immediate pharmacological interest. The broader class of sulfonamides, however, has a rich history dating back to the discovery of Prontosil in the 1930s, which heralded the dawn of the antibiotic age. This initial breakthrough spurred extensive research into the synthesis and biological activity of a vast array of benzenesulfonamide derivatives.

The development of aminomethyl-substituted benzenesulfonamides can be seen as a logical progression in the exploration of this chemical space. The introduction of the aminomethyl group provides a reactive handle for further chemical elaboration, a feature that would have been highly attractive to medicinal chemists seeking to create libraries of diverse compounds for biological screening. It is plausible that this compound was first synthesized as part of these broader exploratory efforts, with its true potential as a versatile scaffold being realized over time as its utility in the synthesis of targeted therapeutics became more apparent.

Chemical Synthesis and Characterization: A Practical Guide

The synthesis of this compound is a multi-step process that can be approached through several synthetic routes. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. A common and illustrative synthetic pathway involves the reduction of a nitrile precursor.

Synthetic Pathway: From Nitrile to Amine

A prevalent method for the synthesis of this compound involves the reduction of 3-(cyanomethyl)benzenesulfonamide. This precursor can be synthesized from commercially available starting materials. The final reduction step is crucial and can be achieved using various reducing agents.

}

Figure 1: A representative synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 3-(Cyanomethyl)benzenesulfonamide

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

3-(Cyanomethyl)benzenesulfonamide

-

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and a hydrogen source

-

Anhydrous tetrahydrofuran (THF) or an appropriate solvent for hydrogenation

-

Dry work-up reagents (e.g., sodium sulfate)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure (using LiAlH₄):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3-(cyanomethyl)benzenesulfonamide in anhydrous THF under a nitrogen atmosphere.

-

Addition of Reducing Agent: Cool the suspension in an ice bath. Carefully and portion-wise, add a stoichiometric excess of lithium aluminum hydride (LiAlH₄) to the stirred suspension. Caution: LiAlH₄ reacts violently with water.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Characterization Data:

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| CAS Number | 628298-58-8 |

| Appearance | Off-white to white solid |

| Melting Point | Varies depending on purity |

Mechanism of Action and Pharmacological Significance

The pharmacological importance of this compound lies in the derivatives that can be synthesized from it. The sulfonamide moiety is a well-established zinc-binding group, making it a key pharmacophore for inhibiting zinc-containing enzymes, most notably the carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.

The sulfonamide group of derivatives of this compound can coordinate to the zinc ion in the active site of carbonic anhydrase, effectively blocking its catalytic activity. The aminomethyl group provides a convenient point of attachment for introducing various side chains, which can be tailored to interact with specific residues in and around the active site of different CA isoforms, thereby conferring selectivity.

}

Figure 2: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Structure-Activity Relationship (SAR) Insights

The "tail approach" is a common strategy in the design of CA inhibitors based on the benzenesulfonamide scaffold. The "tail" refers to the substituent attached to the aminomethyl group. By systematically varying the chemical nature of this tail, researchers can fine-tune the inhibitory potency and selectivity of the resulting compounds. For instance, the introduction of hydrophilic or hydrophobic moieties can lead to interactions with different subpockets of the CA active site, leading to isoform-selective inhibition.

Therapeutic Applications of Derivatives

Derivatives of this compound have shown promise in a range of therapeutic areas:

-

Anticancer Agents: Several CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation. Selective inhibitors derived from this compound are being investigated as novel anticancer agents.

-

Neurological Disorders: The role of carbonic anhydrases in the central nervous system has led to the exploration of their inhibitors for the treatment of epilepsy and other neurological conditions.

-

Infectious Diseases: Benzenesulfonamide derivatives have also been explored for their antimicrobial properties.

Future Perspectives and Conclusion

This compound continues to be a valuable tool in the arsenal of medicinal chemists. Its synthetic accessibility and the ease with which it can be derivatized ensure its continued relevance in the quest for new and improved therapeutics. Future research will likely focus on the development of highly selective inhibitors for specific CA isoforms, as well as the exploration of this scaffold for targeting other enzyme families and receptors. The logical and systematic approach to drug design, exemplified by the use of scaffolds like this compound, remains a powerful paradigm in modern drug discovery. The journey of this unassuming molecule from a likely chemical intermediate to a key building block in the development of life-saving medicines is a testament to the enduring power of organic synthesis and medicinal chemistry.

References

3-(Aminomethyl)benzenesulfonamide literature review and background

An In-Depth Technical Guide to 3-(Aminomethyl)benzenesulfonamide: A Versatile Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, this compound emerges as a particularly versatile scaffold, offering multiple points for chemical modification and a favorable profile for interacting with diverse biological targets. This technical guide provides a comprehensive review of this compound, synthesizing literature on its chemical properties, synthesis, and multifaceted pharmacological activities. We will delve into its established role as a carbonic anhydrase inhibitor and explore its application in the development of novel anticancer, antiviral, and cardiovascular agents. Through an examination of structure-activity relationships, detailed experimental protocols, and mechanistic insights, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity.

Introduction: The Significance of the Benzenesulfonamide Core

The sulfonamide functional group (-S(=O)₂-N<) is a privileged structure in drug design, renowned for its ability to mimic a carboxylate group, act as a hydrogen bond donor and acceptor, and coordinate with metal ions in enzyme active sites. Its introduction into a benzene ring creates the benzenesulfonamide scaffold, a framework that has given rise to diuretics, antidiabetics, and some of the first effective antimicrobial agents.

This compound (CAS: 628298-58-8) is a specific isomer that strategically places a primary sulfonamide group and a reactive aminomethyl group on a benzene ring in a meta-arrangement.[1] This configuration provides a unique three-dimensional vector for functionalization, allowing for the exploration of chemical space in multiple directions. The primary sulfonamide is crucial for targeting metalloenzymes like carbonic anhydrases, while the aminomethyl group serves as a versatile handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide will explore the chemistry and biology that make this compound a valuable starting point for innovative therapeutic development.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's fundamental properties is critical for its application in research and development.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonym(s) | 3-Sulfamoylbenzylamine | [2] |

| CAS Number | 628298-58-8 (Free Base) | [1] |

| 670280-13-4 (HCl Salt) | [3][4] | |

| Molecular Formula | C₇H₁₀N₂O₂S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

General Synthetic Strategies

References

- 1. 3-Aminomethyl-benzenesulfonamide | CAS#:628298-58-8 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. This compound HCl | 670280-13-4 | VBB28013 [biosynth.com]

- 4. This compound hydrochloride | 670280-13-4 [chemicalbook.com]

- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

Spectroscopic Profile of 3-(Aminomethyl)benzenesulfonamide: A Technical Guide for Researchers

Introduction

3-(Aminomethyl)benzenesulfonamide is a bifunctional organic molecule featuring a primary aminomethyl group and a benzenesulfonamide moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of compounds targeting various enzymatic and receptor systems. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive profile of the compound. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to identify, characterize, and utilize this compound in their work. The methodologies and interpretations presented herein are grounded in extensive experience in structural chemistry and are designed to be both instructional and of practical value in a laboratory setting.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of closely related structures, such as benzenesulfonamide and various meta-substituted benzene derivatives, a detailed prediction of the ¹H and ¹³C NMR spectra of this compound can be constructed.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the amine protons. The chemical shifts are influenced by the electronic effects of the sulfonamide and aminomethyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.85 | s (singlet) | - | 1H |

| H-4 | 7.65 | d (doublet) | ~7.8 | 1H |

| H-5 | 7.50 | t (triplet) | ~7.8 | 1H |

| H-6 | 7.60 | d (doublet) | ~7.8 | 1H |

| -CH₂- | 4.10 | s (singlet) | - | 2H |

| -NH₂ (sulfonamide) | 7.30 | s (singlet, broad) | - | 2H |

| -NH₂ (amine) | 2.50 | s (singlet, broad) | - | 2H |

Causality of Predicted Shifts:

-

Aromatic Protons (H-2, H-4, H-5, H-6): The sulfonamide group is strongly electron-withdrawing, causing the protons on the aromatic ring to be deshielded and resonate at a downfield region (7.50-7.85 ppm). The proton at the 2-position (H-2), situated between the two substituents, is expected to be the most deshielded. The splitting pattern arises from the coupling between adjacent protons.

-

Benzylic Protons (-CH₂-): These protons are adjacent to the electron-withdrawing benzene ring and the nitrogen atom, leading to a predicted chemical shift around 4.10 ppm.

-

Amine and Sulfonamide Protons (-NH₂): These protons are exchangeable, and their signals are often broad. Their chemical shifts can vary depending on the solvent, concentration, and temperature. The sulfonamide protons are generally more deshielded due to the strong electron-withdrawing effect of the SO₂ group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145.0 |

| C-2 | 126.0 |

| C-3 | 140.0 |

| C-4 | 129.5 |

| C-5 | 129.0 |

| C-6 | 127.0 |

| -CH₂- | 45.0 |

Causality of Predicted Shifts:

-

Aromatic Carbons: The carbons directly attached to the electron-withdrawing sulfonamide group (C-1) and the aminomethyl group (C-3) will be the most downfield in the aromatic region. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring.

-

Aliphatic Carbon (-CH₂-): The benzylic carbon is expected to resonate in the aliphatic region, with its chemical shift influenced by the adjacent aromatic ring and nitrogen atom.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the primary amine and sulfonamide groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3300 | Asymmetric and Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 3200 | Asymmetric and Symmetric N-H Stretch | Sulfonamide (-SO₂NH₂) |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1350 - 1310 | Asymmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) |

| 1170 - 1150 | Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) |

| 910 - 665 | N-H Wagging | Primary Amine & Sulfonamide |

Interpretation of Key Peaks:

-

N-H Stretching: The presence of two N-H stretching bands for the primary amine (one asymmetric, one symmetric) in the 3400-3300 cm⁻¹ region is a key diagnostic feature.[1][2][3] The sulfonamide N-H stretches will appear in a similar region.

-

SO₂ Stretching: The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are characteristic of the sulfonamide group and are typically found around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[2]

-

N-H Bending: The scissoring vibration of the primary amine group gives rise to a band in the 1650-1580 cm⁻¹ region.[1]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 186.23 g/mol ), electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 187.05 | [M+H]⁺ (Molecular Ion) |

| 170.05 | [M+H - NH₃]⁺ |

| 122.04 | [M+H - SO₂]⁺ |

| 106.07 | [C₇H₈N]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Fragmentation Pathway Analysis: The fragmentation of aromatic sulfonamides in ESI-MS is well-documented. A common and diagnostic fragmentation pathway involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[4][5][6][7] The primary fragmentation steps for this compound are predicted as follows:

-

Protonation of the molecule to form the molecular ion [M+H]⁺ at m/z 187.05.

-

Loss of ammonia (NH₃) from the aminomethyl group, resulting in a fragment at m/z 170.05.

-

A characteristic loss of SO₂ from the molecular ion to yield a fragment at m/z 122.04.[4][5]

-

Cleavage of the C-S bond can lead to the formation of the benzylamine radical cation at m/z 106.07.

-

Further fragmentation can lead to the stable tropylium ion at m/z 91.05.

IV. Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, data is collected over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

To obtain fragmentation data (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and record the resulting product ion spectrum.

-

V. Visualizations

Visual representations are crucial for understanding the relationships between the molecular structure and the spectroscopic data.

Caption: Predicted NMR assignments for this compound.

Caption: Workflow for IR spectral analysis of functional groups.

Caption: Predicted mass spectrometry fragmentation of the compound.

VI. Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed profile encompassing NMR, IR, and MS data. The provided protocols offer a standardized approach for the experimental verification of these predictions. This guide is intended to be a valuable resource for researchers, enabling them to confidently identify and characterize this important chemical building block in their scientific endeavors. The self-validating nature of the described protocols ensures that any experimental data obtained can be reliably compared to the predictions laid out in this document, thereby fostering scientific rigor and accelerating research and development.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. scbt.com [scbt.com]

- 5. 3-(aminomethyl)-N-[3-(dimethylamino)propyl]benzenesulfonamide CAS#: [m.chemicalbook.com]

- 6. WO2017031599A1 - Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of sulfonamide-containing antimicrobials - Google Patents [patents.google.com]

- 7. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of 3-(Aminomethyl)benzenesulfonamide

Introduction

3-(Aminomethyl)benzenesulfonamide is a versatile small molecule scaffold belonging to the sulfonamide class of compounds.[1][2][3][4] Its structure, featuring a primary amine and a sulfonamide group, makes it a valuable building block in medicinal chemistry for the synthesis of various bioactive molecules.[1][5] The sulfonamide moiety, in particular, is a well-established pharmacophore known to interact with a specific class of metalloenzymes, positioning this compound and its derivatives as subjects of significant interest in drug discovery. This guide provides an in-depth technical exploration of the primary and potential biological targets of this compound, the underlying mechanisms of interaction, and the experimental methodologies required for their validation.

Primary Biological Targets: The Carbonic Anhydrase Family

The most extensively documented biological targets of benzenesulfonamide derivatives are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7][8] These enzymes play a crucial role in maintaining acid-base balance in various tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[8]

Mechanism of Inhibition

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized and serves as a classic example of mechanism-based enzyme inhibition. The primary interaction involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme.[6] This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme.

Secondary interactions between the sulfonamide inhibitor and amino acid residues within the active site cavity further contribute to the binding affinity and can dictate isoform selectivity.[6][9] These interactions can include hydrogen bonds and van der Waals contacts with residues such as Thr199, Glu106, Thr200, Phe131, Leu198, and Pro202 in human carbonic anhydrase II (hCA II).[6][9][10]

Caption: Generalized mechanism of carbonic anhydrase inhibition by a sulfonamide.

Isoform Selectivity

The human carbonic anhydrase family comprises at least 12 catalytically active isoforms with varying tissue distribution and physiological functions.[8] Achieving isoform-selective inhibition is a critical objective in drug development to minimize off-target effects. For instance, while CA II is ubiquitously expressed, isoforms like CA IX and CA XII are predominantly found in tumors, making them attractive targets for cancer therapy.[7]

The structural differences in the active site cavities among CA isoforms provide a basis for designing selective inhibitors.[7] The "tail approach" in inhibitor design involves modifying the scaffold of the sulfonamide to exploit these differences.[11][12] For this compound, the aminomethyl group serves as a key point for chemical modification to introduce moieties that can interact with specific subpockets in the active site of a target isoform, thereby enhancing selectivity.[13]

| Isoform | Cellular Location | Primary Physiological/Pathological Role | Therapeutic Area |

| hCA I | Cytosolic (high in red blood cells) | General physiological pH regulation | Often considered an off-target[11] |

| hCA II | Cytosolic (widespread) | Aqueous humor secretion, bone resorption | Glaucoma[6] |

| hCA IX | Transmembrane (tumor-associated) | pH regulation in hypoxic tumors | Oncology[7][12] |

| hCA XII | Transmembrane (tumor-associated) | pH regulation in hypoxic tumors | Oncology[7][12] |

Other Potential Biological Targets

While carbonic anhydrases are the most prominent targets, the benzenesulfonamide scaffold has been explored for its activity against other proteins.

-

Influenza Hemagglutinin: Derivatives of benzenesulfonamide have been identified as inhibitors of influenza hemagglutinin (HA), a viral envelope protein essential for the fusion of the virus with the host cell membrane. These compounds are thought to bind to HA and stabilize its prefusion conformation, thereby preventing the conformational changes required for membrane fusion.[14]

-

HIV-1 Capsid Protein: Certain benzenesulfonamide-containing derivatives have shown inhibitory activity against the HIV-1 capsid (CA) protein.[15] The HIV-1 capsid is a conical structure composed of CA protein monomers that encloses the viral genome and is crucial for multiple stages of the viral life cycle. These inhibitors have been shown to have a dual-stage inhibition profile.[15]

Experimental Protocols for Target Validation

Validating the interaction between this compound or its derivatives and a potential biological target is a critical step in drug discovery. A combination of biophysical and biochemical assays provides the most robust evidence.[16]

Workflow for Target Validation

Caption: A typical experimental workflow for target validation.

Detailed Methodologies

1. Enzymatic Assays (for enzyme targets like Carbonic Anhydrase)

-

Principle: To measure the catalytic activity of the enzyme in the presence and absence of the inhibitor to determine parameters like IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant).

-

Protocol (Example for Carbonic Anhydrase):

-

Prepare a stock solution of the purified carbonic anhydrase isoform in an appropriate buffer (e.g., Tris-SO₄, pH 7.4).

-

Prepare serial dilutions of this compound or its derivative in the same buffer.

-

In a 96-well plate, add the enzyme solution to wells containing varying concentrations of the inhibitor.

-

Initiate the reaction by adding a suitable substrate, such as 4-nitrophenyl acetate (4-NPA), which is hydrolyzed by CA to produce the chromophore 4-nitrophenolate.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.[17]

-

Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.

-

2. Biophysical Binding Assays

These techniques directly measure the interaction between the compound and the target protein.[18][19][]

-

Isothermal Titration Calorimetry (ITC):

-

Principle: ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy (ΔH).[16][][21]

-

Protocol:

-

Prepare solutions of the purified target protein and the compound in the same buffer.

-

Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

-

Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

-

Analyze the resulting data to determine the thermodynamic parameters of the interaction.

-

-

-

Surface Plasmon Resonance (SPR):

-

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the compound) to an immobilized ligand (the target protein).[16][] It provides real-time kinetic data, including association (kₐ) and dissociation (kₔ) rate constants.

-

Protocol:

-

Immobilize the purified target protein onto the surface of an SPR sensor chip.

-

Flow solutions of the compound at various concentrations over the sensor surface.

-

Monitor the binding and dissociation events in real-time by detecting changes in the SPR signal.

-

Fit the data to a suitable binding model to determine the kinetic parameters.

-

-

3. Structural Biology

-

X-ray Crystallography:

-

Principle: This technique provides high-resolution three-dimensional structural information of the protein-ligand complex, revealing the precise binding mode of the inhibitor in the active site.[6][9][10]

-

Protocol:

-

Co-crystallize the purified target protein with the inhibitor or soak the inhibitor into pre-formed protein crystals.

-

Expose the crystals to a high-intensity X-ray beam.

-

Collect the diffraction data and process it to determine the electron density map.

-

Build and refine the atomic model of the protein-inhibitor complex.

-

-

Conclusion

This compound and its derivatives primarily target the carbonic anhydrase family of enzymes through a well-defined mechanism of action involving coordination to the active site zinc ion. The potential for developing isoform-selective inhibitors by modifying the aminomethyl "tail" makes this scaffold highly attractive for therapeutic applications, particularly in oncology and for the treatment of glaucoma. Furthermore, emerging research suggests that the benzenesulfonamide core may have utility in targeting other proteins, such as viral components, warranting further investigation. A multi-faceted experimental approach, combining enzymatic, biophysical, and structural methods, is essential for the comprehensive validation and characterization of these biological targets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound HCl | 670280-13-4 | VBB28013 [biosynth.com]

- 4. 3-(aminomethyl)benzene-1-sulfonamide | 628298-58-8 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GLP-certified Enzyme activtity assays - Kymos [kymos.com]

- 18. worldscientific.com [worldscientific.com]

- 19. researchgate.net [researchgate.net]

- 21. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for using 3-(Aminomethyl)benzenesulfonamide in cell culture

An In-Depth Guide to the Cellular Application of 3-(Aminomethyl)benzenesulfonamide

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile binding properties and favorable pharmacological profiles. This compound is a member of this important class of compounds, presenting a valuable tool for investigating various cellular pathways. This document provides a comprehensive guide for the utilization of this compound in cell culture, detailing its postulated mechanism of action, protocols for reagent preparation, and methodologies for assessing its cytotoxic effects and potential as a caspase inhibitor. The protocols are designed to be robust and adaptable, enabling researchers to explore the compound's therapeutic potential across diverse cell lines and experimental contexts.

Scientific Introduction and Postulated Mechanism of Action

Benzenesulfonamides are characterized by a sulfonamide group (-S(=O)₂-NR₂) attached to a benzene ring. This structural motif is prevalent in drugs targeting enzymes such as carbonic anhydrases and proteases.[1][2] Derivatives of this class have shown promise as anti-proliferative agents against cancer cells, anti-influenza agents, and modulators of critical cellular signaling pathways.[3][4]

While the specific protein targets of this compound are still under investigation, its structural similarity to other well-characterized sulfonamides allows for informed hypotheses regarding its mechanism of action. Many sulfonamide-based molecules are known to act as enzyme inhibitors.[2][5] A particularly relevant target for cancer and neurodegenerative disease research is the caspase family of proteases, which are central executioners of the apoptotic cell death program.[6] Potent, reversible inhibitors of caspase-3 and caspase-7 have been developed from isatin sulfonamides, which share the core sulfonamide feature.[7] These inhibitors function by interacting with unique hydrophobic residues within the S2 subsite of the enzyme's active site.[7]

Therefore, a primary postulated mechanism for this compound is the inhibition of effector caspases, particularly caspase-3, thereby blocking the final stages of apoptosis.

References

- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. immunopathol.com [immunopathol.com]

- 4. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scbt.com [scbt.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Application of 3-(Aminomethyl)benzenesulfonamide and its Analogs in Enzyme Inhibition Assays: A Guide for Carbonic Anhydrase Research

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of Benzenesulfonamides in Enzyme Inhibition

The benzenesulfonamide scaffold represents a cornerstone in the design of enzyme inhibitors, demonstrating remarkable versatility and efficacy against a range of therapeutic targets. While derivatives of this structure have been explored for activity against enzymes like lysine-specific demethylase 1 (LSD1) and anti-influenza hemagglutinin, their most prominent and well-established role is in the inhibition of carbonic anhydrases (CAs).[1][2] Carbonic anhydrases are a ubiquitous family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental process in respiration, pH homeostasis, and various other physiological and pathological pathways.

The clinical significance of CA inhibitors is vast, with applications in treating glaucoma, epilepsy, and more recently, as anticancer agents by targeting tumor-associated isoforms like CA IX and XII.[3][4] 3-(Aminomethyl)benzenesulfonamide, as a primary sulfonamide, embodies the core pharmacophore necessary for potent CA inhibition. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of enzyme inhibition assays using this compound and its analogs, with a specific focus on the well-characterized carbonic anhydrase family.

Mechanism of Action: A Tale of Zinc Binding

The inhibitory power of benzenesulfonamides against carbonic anhydrases stems from their ability to coordinate with the zinc ion (Zn²⁺) located deep within the enzyme's active site.[5] The sulfonamide group (-SO₂NH₂) is crucial for this interaction. In its deprotonated, anionic form (-SO₂NH⁻), it acts as a mimic of the transition state of the CO₂ hydration reaction. This allows it to bind to the positively charged zinc ion with high affinity, effectively displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis. This binding event blocks the substrate's access to the active site, thereby inhibiting the enzyme's function. The specificity of different benzenesulfonamide derivatives for various CA isoforms is often dictated by interactions between the inhibitor's "tail" (the part of the molecule extending away from the sulfonamide group) and the amino acid residues lining the active site cavity.[3][6]

Figure 1: A diagram illustrating the binding of a deprotonated benzenesulfonamide inhibitor to the catalytic zinc ion in the active site of carbonic anhydrase, displacing the essential water molecule.

Application Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

A robust and widely used method for determining the inhibitory activity of compounds like this compound against CAs is the esterase activity assay. This assay leverages the ability of CAs to hydrolyze certain esters, such as p-nitrophenyl acetate (p-NPA), which is colorless, into p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol can be monitored spectrophotometrically by measuring the increase in absorbance at 400 nm.[5]

Materials and Reagents

-

Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, or XII).

-

Substrate: p-Nitrophenyl acetate (p-NPA).

-

Inhibitor: this compound or other benzenesulfonamide analogs.

-

Buffer: Tris-HCl buffer (e.g., 20 mM, pH 7.4).

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

-

Equipment:

-

UV/Vis spectrophotometer or a 96-well plate reader.

-

96-well microplates (clear, flat-bottom).

-

Pipettes and tips.

-

Step-by-Step Experimental Protocol

-

Preparation of Reagents:

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions from this stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.

-

Enzyme Working Solution: Prepare a working solution of the carbonic anhydrase isoform in the assay buffer to a final concentration that yields a linear reaction rate (e.g., 1-5 µM).

-

Substrate Solution: Prepare a stock solution of p-NPA in a solvent like acetonitrile and dilute it in the assay buffer to the desired final concentration (e.g., 0.5-1 mM) just before use.

-

-

Assay Procedure (96-well plate format):

-

Add 160 µL of the assay buffer to each well.

-

Add 10 µL of the various inhibitor dilutions to the respective wells. For the control (uninhibited reaction), add 10 µL of buffer containing the same percentage of DMSO.

-

Add 10 µL of the enzyme working solution to all wells except for the blank. For the blank wells, add 10 µL of the assay buffer.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 400 nm every 30 seconds for 5-10 minutes using a plate reader.

-

Figure 2: A flowchart of the experimental workflow for the colorimetric carbonic anhydrase inhibition assay.

Data Analysis and Interpretation

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time plot.

-

Calculate Percentage Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

-

Determine the IC₅₀ Value: Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Representative Inhibition Data for Benzenesulfonamide Derivatives

The inhibitory potency of benzenesulfonamides can vary significantly depending on the specific derivative and the carbonic anhydrase isoform being tested. The table below presents a compilation of inhibition constants (Kᵢ) for various benzenesulfonamide derivatives against key human CA isoforms, illustrating the potential for isoform selectivity.

| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [7] |

| Ureido-substituted benzenesulfonamide (SLC-0111 analog) | - | - | 2.59 | 7.64 | [7] |

| Isatin-linked benzenesulfonamide (9a) | >10000 | 134.4 | 60.5 | 108.6 | [8] |

| Isatin-linked benzenesulfonamide (9k) | >10000 | 121.5 | 75.4 | 112.7 | [8] |

| Bis-ureido-substituted benzenesulfonamide (Compound 11) | 224 | 4.4 | 6.73 | 7.39 | [9] |

| Bis-ureido-substituted benzenesulfonamide (Compound 19) | 1201 | 101 | 8.92 | 5.02 | [9] |

Note: Kᵢ values are a measure of the inhibitor's binding affinity; a lower Kᵢ indicates a more potent inhibitor.

Conclusion

This compound and its analogs are powerful tools for studying the function and inhibition of carbonic anhydrases. The colorimetric assay described in this note provides a reliable, high-throughput method for quantifying the inhibitory potency of these compounds. By understanding the mechanism of action and following a robust experimental protocol, researchers can effectively screen and characterize novel benzenesulfonamide-based inhibitors, paving the way for the development of new therapeutics targeting the carbonic anhydrase family.

References

- 1. Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of benzenesulfonamide derivatives as potent anti-influenza hemagglutinin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening of 3-(Aminomethyl)benzenesulfonamide Analogs: A Guide to Modern Assay Strategies

Introduction: The Significance of Sulfonamides and High-Throughput Screening

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The compound 3-(aminomethyl)benzenesulfonamide serves as a versatile scaffold for the synthesis of diverse chemical libraries, offering promising avenues for the discovery of novel therapeutics.[3] High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large libraries of such compounds to identify potential drug candidates.[4] This document provides a detailed guide to the principles, methodologies, and protocols for the high-throughput screening of this compound analogs, with a particular focus on the well-established target, carbonic anhydrase.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[5][6] Many sulfonamide-containing drugs are known to be potent inhibitors of CAs, making this enzyme family an excellent target for screening novel sulfonamide libraries.[7][8]

This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for identifying and characterizing novel inhibitors.

Strategic Assay Selection for Sulfonamide Analog Screening

The choice of an appropriate HTS assay is critical for the success of any screening campaign. The ideal assay should be robust, reproducible, scalable, and cost-effective. For screening this compound analogs against targets like carbonic anhydrase, several methodologies are particularly well-suited.

Biochemical Assays vs. Cell-Based Assays

-

Biochemical Assays: These in vitro assays directly measure the interaction of a compound with a purified target protein (e.g., an enzyme). They are generally simpler to develop and execute, offering a clear, mechanistic readout of target engagement. Fluorescence-based and label-free methods are common formats.[9][10]

-

Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway in a more physiologically relevant context.[11][12] They can provide valuable information on cell permeability, cytotoxicity, and mechanism of action within a living system.[13][14]

A comprehensive screening strategy often employs both biochemical and cell-based assays. Initial large-scale screening is typically performed using a biochemical assay to identify direct inhibitors, followed by secondary screening in cell-based models to confirm activity and assess cellular effects.

Key High-Throughput Screening Technologies

Several powerful HTS technologies are amenable to screening for inhibitors of targets like carbonic anhydrase.

Fluorescence-Based Assays

Fluorescence-based assays are a mainstay of HTS due to their high sensitivity, broad applicability, and compatibility with automation.[15][16][17]

-

Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. This technology can be adapted to measure enzyme activity by designing a substrate that is cleaved by the enzyme, separating the FRET pair and causing a change in the fluorescence signal.[18][19] For screening inhibitors, a decrease in the rate of signal change indicates enzymatic inhibition.[20]

-

Enzymatic Assays with Fluorogenic Substrates: These assays utilize substrates that are non-fluorescent until they are acted upon by an enzyme, which releases a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity. This is a direct and often cost-effective method for HTS.[23]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, non-radioactive, homogeneous assay technology used to study biomolecular interactions.[24][25] It relies on the interaction of two different beads, a donor and an acceptor, which are brought into close proximity by a biological interaction.[26] Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[27]

-

Causality: AlphaScreen is particularly useful for detecting protein-protein interactions but can also be adapted for enzyme assays in a competition format.[28] Its high sensitivity and resistance to interference from colored compounds make it a robust HTS platform.

Label-Free Technologies

Label-free technologies detect the interaction between a compound and its target without the need for fluorescent or radioactive labels.[29][30] This avoids potential artifacts introduced by labeling and allows for the study of interactions in a more native state.[31][32]

-

Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip when a ligand (e.g., a small molecule) binds to an immobilized target protein. It provides real-time kinetic data on binding affinity and dissociation rates. While traditionally lower throughput, advances have made it more suitable for screening.

-

Mass Spectrometry (MS): High-throughput MS can directly measure the formation of product from a substrate in an enzymatic reaction, offering a highly sensitive and label-free readout.[33]

Experimental Workflows and Protocols

A successful HTS campaign follows a logical progression from primary screening to hit confirmation and characterization.

Caption: Generalized workflow for a high-throughput screening campaign.

Protocol 1: FRET-Based Protease Assay for Inhibitor Screening

This protocol describes a generic FRET-based assay for a protease, which can be adapted for other enzymes that cleave a peptide substrate.

Principle: A peptide substrate is labeled with a FRET donor and quencher pair. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.

Materials:

-

Purified recombinant human Carbonic Anhydrase II (CAII)

-

FRET peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound analog library dissolved in DMSO

-

384-well, low-volume, black microplates

-

Plate reader with fluorescence intensity detection capabilities

Procedure:

-

Compound Plating:

-

Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate.

-

For controls, dispense 50 nL of DMSO into designated wells (negative control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition).

-

-

Enzyme Preparation and Dispensing:

-

Prepare a solution of CAII in assay buffer at a 2X final concentration.

-

Dispense 5 µL of the enzyme solution into each well containing the compounds and DMSO.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Substrate Preparation and Reaction Initiation:

-

Prepare a solution of the FRET substrate in assay buffer at a 2X final concentration.

-

Initiate the enzymatic reaction by dispensing 5 µL of the substrate solution into each well.

-

-

Signal Detection:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over 30 minutes at the appropriate excitation and emission wavelengths for the FRET pair.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear phase of the kinetic read).

-

Normalize the data to the controls:

-

% Inhibition = 100 * (1 - (V_compound - V_positive) / (V_negative - V_positive)) where V is the reaction velocity.

-

-

Identify initial hits based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Self-Validation: The robustness of this assay is validated by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Protocol 2: AlphaScreen Competition Assay for Inhibitor Screening

This protocol outlines a competitive binding assay using AlphaScreen technology.

Principle: A biotinylated ligand binds to streptavidin-coated donor beads, and a target protein with a specific tag (e.g., 6xHis) binds to nickel chelate acceptor beads. When the ligand and protein interact, the beads are brought into proximity, generating an AlphaScreen signal. Test compounds that inhibit this interaction will disrupt the bead proximity, causing a decrease in the signal.

Caption: Principle of the AlphaScreen competition assay for inhibitor screening.

Materials:

-

Streptavidin-coated Donor Beads

-

Nickel Chelate Acceptor Beads

-

Biotinylated ligand for the target protein

-

His-tagged target protein

-

AlphaScreen assay buffer

-

This compound analog library

-

384-well white microplates (e.g., ProxiPlate)

-

Plate reader equipped for AlphaScreen detection

Procedure:

-

Reagent Preparation:

-

Prepare all reagents in AlphaScreen assay buffer.

-

Dilute the biotinylated ligand, His-tagged protein, and test compounds to their desired working concentrations.

-

-

Assay Protocol (Addition sequence can be optimized):

-

Dispense 2.5 µL of the test compound or control into the wells of a 384-well plate.

-

Add 2.5 µL of the His-tagged target protein and incubate for 15-30 minutes at room temperature.

-

Add 2.5 µL of the biotinylated ligand and incubate for another 15-30 minutes.

-

In subdued light, prepare a 1:1 mixture of Donor and Acceptor beads. Add 2.5 µL of the bead mixture to all wells.

-

-

Incubation and Detection:

-

Seal the plate and incubate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition based on the signal reduction relative to the high (no inhibitor) and low (no protein or no ligand) controls.

-

Identify hits that cause a significant decrease in the AlphaScreen signal.

-

Data Presentation and Interpretation

Quantitative data from HTS should be clearly summarized for easy comparison and interpretation.

Table 1: Representative HTS Assay Parameters and Performance Metrics

| Parameter | FRET-Based Assay | AlphaScreen Assay |

| Assay Format | 384-well | 384-well |

| Final Volume | 10 µL | 10 µL |

| Readout | Kinetic Fluorescence | Luminescence Endpoint |

| Z'-Factor | 0.75 ± 0.08 | 0.82 ± 0.05 |

| Signal-to-Background | >10 | >50 |

| Compound Concentration | 10 µM | 10 µM |

| Hit Threshold | >50% Inhibition | >50% Inhibition |

Conclusion and Future Directions

The high-throughput screening methods detailed in this guide provide a robust framework for the discovery of novel inhibitors from libraries of this compound analogs. The choice of assay technology will depend on the specific target and the resources available. A combination of biochemical and cell-based assays is recommended for a comprehensive screening cascade. Future innovations in label-free technologies and high-content imaging will further enhance our ability to identify and characterize the next generation of sulfonamide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 11. nuvisan.com [nuvisan.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization — https://hongkongmedicaljournal.com/ [hongkongmedicaljournal.com]

- 18. biorxiv.org [biorxiv.org]

- 19. mdpi.com [mdpi.com]

- 20. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] Red-Shifted FRET Biosensors for High-Throughput Fluorescence Lifetime Screening | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. revvity.com [revvity.com]

- 25. researchgate.net [researchgate.net]

- 26. bmglabtech.com [bmglabtech.com]

- 27. emeraldcloudlab.com [emeraldcloudlab.com]

- 28. resources.revvity.com [resources.revvity.com]

- 29. Back to basics: label-free technologies for small molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. High-Throughput Screening Using Label-Free Technologies | Semantic Scholar [semanticscholar.org]

- 31. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 32. Using label-free screening technology to improve efficiency in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of 3-(Aminomethyl)benzenesulfonamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction